molecular formula C18H17ClN2O2S B2891613 (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1322240-56-1

(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2891613
CAS No.: 1322240-56-1
M. Wt: 360.86
InChI Key: QHGWWVDVBHOVAS-MDZDMXLPSA-N
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Description

(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a recognized and potent ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway . This pathway is fundamental to cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of various myeloproliferative neoplasms and hematologic malignancies. The primary research value of this compound lies in its high selectivity for JAK2 over other JAK family members, making it an essential chemical tool for dissecting the specific roles of JAK2 in disease models . Researchers utilize this inhibitor extensively to investigate the pathogenesis and progression of conditions driven by constitutive JAK2 signaling, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By potently blocking JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound enables the study of downstream signaling cascades and their contribution to uncontrolled cell growth and survival. Its application extends to preclinical evaluations in combination therapies , where it helps elucidate mechanisms of drug synergy and potential resistance pathways in JAK2-dependent cancers, providing a critical foundation for advancing targeted therapeutic strategies.

Properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-20-17(23)16-12-6-4-8-14(12)24-18(16)21-15(22)10-9-11-5-2-3-7-13(11)19/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,20,23)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGWWVDVBHOVAS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O
  • Molecular Weight : 285.74 g/mol

The presence of a chlorophenyl group and an acrylamide moiety suggests potential interactions with biological targets, particularly in cancer cells.

Research indicates that compounds containing thiophene structures often exhibit significant antiproliferative activity. For instance, studies have shown that cyclopenta[b]thiophene derivatives can inhibit cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, as indicated by increased caspase activity in treated cells .
  • Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells, leading to inhibited cell division .

Case Studies and Experimental Findings

  • Cell Line Studies : A study evaluating a series of cyclopentathiophene compounds demonstrated that specific derivatives exhibited submicromolar growth inhibition (GI50 values) against various cancer cell lines, including A549 (lung cancer) and OVACAR (ovarian cancer) cell lines. For example:
    • A549 Cell Line : GI50 = 0.69 μM
    • OVACAR-4 Cell Line : GI50 = 2.01 μM
    These results underscore the potential of these compounds as broad-spectrum anticancer agents .
  • Structure-Activity Relationship (SAR) : Modifications to the thiophene ring and substituents significantly influence biological activity. For example, altering the 3-amino and 2-aryl carboxamide functionalities can lead to a loss of antiproliferative effects, highlighting the importance of specific structural features .

Data Summary Table

CompoundCell LineGI50 (μM)Mechanism
This compoundA5490.69Apoptosis induction
This compoundOVACAR-42.01Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Cyclopenta[b]thiophene Derivatives:
  • Compound C22 (): Contains a 2-cyano-N-(oxazol-2-yl)acrylamido group and lacks the 2-chlorophenyl substituent.
  • Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Substituted with a phenylthioureido group and an ester, differing in solubility and metabolic stability compared to the carboxamide in the target compound .
  • 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (): The fluorobenzoyl group increases electronegativity, while the carboxylic acid enhances solubility but reduces membrane permeability compared to the N-methyl carboxamide .
Cyclohepta[b]thiophene Derivatives:
  • 301322-04-3 (): Features a seven-membered cyclohepta[b]thiophene core with a 2-chlorobenzoyl group.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility
Target Compound ~380 2-Chlorophenyl, N-methyl carboxamide 3.2 Moderate (DMSO)
932997-87-0 () 394.5 4-Methoxyphenyl sulfonyl 2.8 Low
301322-04-3 () 424.94 Cyclohepta[b]thiophene, 2-Cl-benzoyl 4.1 Very Low

The target compound’s N-methyl carboxamide balances lipophilicity and solubility better than sulfonyl () or ester () analogs.

Crystallographic and Structural Insights

  • Hydrogen Bonding : The triazole-thione derivative in forms N–H···S bonds, whereas the target’s acrylamido group may engage in C=O···H interactions, influencing crystal packing and stability .
  • Software Tools : SHELX and ORTEP-3 () are critical for resolving such structures, though the target compound’s conformational details remain unreported .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1 : Reacting a 2-amino-cyclopenta[b]thiophene-3-carboxamide intermediate with 3-(2-chlorophenyl)acryloyl chloride under reflux in ethanol with a catalytic amount of glacial acetic acid .
  • Step 2 : Purification via recrystallization (e.g., ethanol or isopropyl alcohol) to achieve >95% purity .
  • Key characterization : IR (C=O, NH stretches), 1H^1 \text{H}/13C^{13} \text{C} NMR (structural confirmation), and LC-MS/HRMS (molecular weight validation) .

Q. What are the primary applications of this compound in academic research?

  • Pharmacology : Explored for anticonvulsant, anti-inflammatory, or antibacterial activity due to structural similarity to bioactive thiophene derivatives .
  • Organic Chemistry : Serves as a precursor for synthesizing analogs via functional group modifications (e.g., Knoevenagel condensation to introduce cyanoacrylamido groups) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical variables include:

  • Solvent selection : Toluene with piperidine/acetic acid catalysts improves condensation efficiency (yields: 72–94%) .
  • Temperature control : Reflux conditions (e.g., 5–6 hours) minimize side reactions .
  • Purification : Recrystallization from ethanol or methanol enhances purity (>95%) and reduces byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Substituent analysis : Electron-withdrawing groups (e.g., 2-chlorophenyl) may enhance bioactivity compared to electron-donating groups. For example, 2-chlorophenyl derivatives showed superior antibacterial activity in MIC assays vs. unsubstituted analogs .
  • Assay standardization : Discrepancies arise from variations in cell lines, concentrations, or solvent carriers. Reproducing assays under controlled conditions (e.g., fixed DMSO concentrations) is critical .

Q. What computational strategies predict metabolic stability and degradation pathways?

  • In silico tools : Molecular docking (e.g., AutoDock Vina) models interactions with metabolic enzymes like aldehyde oxidase. For example, tetrahydrobenzo[b]thiophene carboxamides were analyzed for oxidation susceptibility .
  • Metabolite tracking : HRMS and 1H^1 \text{H} NMR identify degradation products (e.g., hydroxylated or demethylated derivatives) in simulated hepatic microsomal assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Functional group modifications :
  • Replace the 2-chlorophenyl group with other aryl substituents (e.g., 4-methoxyphenyl) to assess impact on receptor binding .
  • Modify the acrylamido chain length (e.g., methyl vs. ethyl) to study steric effects .
    • Biological testing : Correlate structural changes with IC50_{50} values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental protocols validate in vivo efficacy for neurological targets?

  • Animal models : Rodent seizure models (e.g., pentylenetetrazole-induced) assess anticonvulsant potential. Administer the compound intraperitoneally and monitor seizure latency/severity .
  • Pharmacokinetics : Measure plasma half-life, brain penetration (via LC-MS), and metabolite profiles in blood/brain homogenates .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying bioactivity despite structural homology?

  • Crystallographic insights : Variations in dihedral angles (e.g., cyclopenta[b]thiophene ring conformation) alter binding pocket compatibility. For example, planar vs. twisted acrylamido groups impact interactions with target proteins .
  • Solubility differences : Hydrophobic substituents (e.g., 2-chlorophenyl) reduce aqueous solubility, limiting bioavailability in certain assays .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction conditions (solvent, catalyst, time) meticulously. For example, glacial acetic acid vs. pyridine catalysts yield different intermediates .
  • Bioassay design : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and validate results across multiple replicates .

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